Dibenzo(b,e)(1,4)dioxin, tribromochloro-
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Overview
Description
Dibenzo(b,e)(1,4)dioxin, tribromochloro- is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with three bromine atoms and one chlorine atom attached to the structure. This compound is part of the broader family of dibenzodioxins, which are known for their environmental persistence and potential toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin, tribromochloro- typically involves the bromination and chlorination of dibenzo-1,4-dioxin. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process .
Industrial Production Methods
Industrial production of dibenzo(b,e)(1,4)dioxin, tribromochloro- may involve large-scale halogenation reactions under controlled conditions to ensure the desired substitution pattern on the dibenzo-1,4-dioxin framework. The process requires careful handling of reagents and by-products to minimize environmental impact and ensure safety .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin, tribromochloro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can remove halogen atoms, leading to less substituted dibenzodioxins.
Substitution: Halogen atoms can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkyl halides.
Major Products
The major products formed from these reactions include various substituted dibenzodioxins, quinones, and other oxygenated compounds .
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin, tribromochloro- has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and environmental behavior of halogenated dibenzodioxins.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interaction with biological molecules.
Medicine: Studied for its potential use in drug development and as a reference compound in toxicological studies.
Mechanism of Action
The mechanism of action of dibenzo(b,e)(1,4)dioxin, tribromochloro- involves its interaction with cellular receptors and enzymes. The compound can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways and gene expression changes. This interaction can result in toxic effects, including disruption of cellular processes and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Dibenzo-1,4-dioxin: The parent compound without halogen substitutions.
Dibenzo(b,e)(1,4)dioxin, 1,2,4-trichloro-: A similar compound with three chlorine atoms instead of bromine.
Dibenzo(b,e)(1,4)dioxin, 1,2,3,4-tetrachloro-: A fully chlorinated derivative.
Uniqueness
Dibenzo(b,e)(1,4)dioxin, tribromochloro- is unique due to its specific halogenation pattern, which influences its chemical reactivity, environmental persistence, and biological activity. The presence of both bromine and chlorine atoms can result in distinct interactions with biological systems and different environmental behaviors compared to fully chlorinated or brominated analogs .
Properties
CAS No. |
107227-73-6 |
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Molecular Formula |
C12H4Br3ClO2 |
Molecular Weight |
455.32 g/mol |
IUPAC Name |
1,2,3-tribromo-4-chlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H4Br3ClO2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H |
InChI Key |
SAWWGIFMFJWPFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C(=C(C(=C3Cl)Br)Br)Br |
Origin of Product |
United States |
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